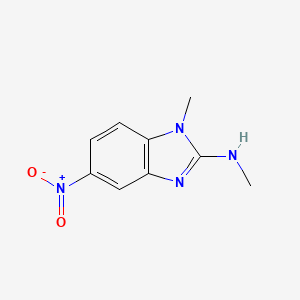

N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine

Description

Properties

IUPAC Name |

N,1-dimethyl-5-nitrobenzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-10-9-11-7-5-6(13(14)15)3-4-8(7)12(9)2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXAEAOIWZOCSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(N1C)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694269 | |

| Record name | N,1-Dimethyl-5-nitro-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596130-84-6 | |

| Record name | N,1-Dimethyl-5-nitro-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine can be achieved through various methods. One common approach involves the Debus-Radziszewski synthesis, which utilizes the condensation of o-phenylenediamine with nitroacetic acid under acidic conditions . Another method is the Wallach synthesis, which involves the cyclization of o-nitroaniline derivatives . These reactions typically require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired product quality. Safety measures are crucial due to the handling of nitro compounds, which can be hazardous.

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

Reduction: Formation of N,1-dimethyl-5-amino-1H-1,3-benzodiazol-2-amine.

Substitution: Formation of various substituted benzodiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine is a benzimidazole derivative with a variety of research applications . Benzimidazoles, in general, are useful subunits in the development of pharmaceuticals and have biological interest .

Chemical Information

Key data regarding this compound:

- CAS Number : 596130-84-6

- Molecular Formula : C9H10N4O2

- Molecular Weight : 206.21 g/mol

- Purity : ≥95%

- Melting Point : 266-268°C

- IUPAC Name : N,1-dimethyl-5-nitro-1H-benzimidazol-2-amine

- InChI Key : TYXAEAOIWZOCSE-UHFFFAOYSA-N

Applications

While the search results do not provide specific applications for this compound, they do offer information about the broader applications of benzimidazole derivatives:

- Antimicrobial Agents : Pyrimidine derivatives, which share structural similarities with benzimidazoles, have demonstrated in vitro activity against various viruses and exhibit antibacterial and antifungal properties .

- Pharmacological Activities : Benzimidazole derivatives have a wide range of pharmacological activities, including antiviral, antiulcer, anticancer, antihistaminic, antitubercular, antiallergic, antioxidant, and antimicrobial properties . They have also shown potential in treating cardiovascular diseases and as CNS depressants .

- Vasorelaxant Activity : Some 5-nitro-benzimidazole derivatives have shown vasorelaxant activity .

- Serotonin Receptor Ligands : Benzimidazole derivatives can act as low-basicity 5-HT6 receptor ligands, which can affect Cdk5 signaling and the mTOR pathway in the brain .

Safety Information

Mechanism of Action

The mechanism of action of N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular functions and exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substitution Pattern and Structural Analogues

Key Observations :

- Nitro Position: The 5-nitro substitution in the target compound vs. 6-nitro in analogs (e.g., 6232-92-4) leads to differences in electronic effects.

- Methylation : Methyl groups at positions 1 and N2 (target compound) increase steric bulk compared to ethyl or unsubstituted analogs (e.g., 43661573), impacting solubility and binding pocket compatibility .

- Tautomerism : In 5(6)-nitro-1H-benzimidazol-2-amine (compound 10, ), nitro group tautomerism between positions 5 and 6 may reduce stability compared to the fixed 5-nitro configuration in the target compound .

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Data Comparison

Biological Activity

N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine is a chemical compound with the molecular formula C₉H₁₀N₄O₂ and a molecular weight of 206.2 g/mol. This compound has garnered attention due to its unique substitution pattern, which imparts distinct chemical and biological properties. Research into its biological activity has revealed potential applications in various fields, including medicinal chemistry and pharmacology.

The compound is characterized by its melting point of 266–268 °C and is classified as an irritant. Its synthesis typically involves the Debus-Radziszewski method, utilizing the condensation of o-phenylenediamine with nitroacetic acid under acidic conditions .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The nitro group in the compound can undergo bioreduction, forming reactive intermediates that interact with cellular components. This interaction can lead to the inhibition of specific enzymes or receptors, disrupting normal cellular functions and potentially exerting therapeutic effects.

Antibacterial and Antiviral Properties

Research indicates that this compound exhibits significant antibacterial and antiviral activities. Studies have demonstrated its efficacy against various bacterial strains and viral pathogens, suggesting its potential as a therapeutic agent in infectious diseases .

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. It has been reported to inhibit tumor growth in xenograft models, showcasing promising results in delaying cancer progression. For instance, compounds similar to this compound have shown IC50 values indicating effective inhibition of cancer cell proliferation .

Study 1: Anticancer Efficacy

In a study aimed at evaluating the anticancer efficacy of benzodiazole derivatives, this compound was identified as a potent inhibitor with significant anti-proliferative activity against several cancer cell lines. The compound exhibited an IC50 value of approximately 642.1 nM in vitro .

Study 2: Enzyme Inhibition

Another research study focused on the inhibition of protein–protein interactions (PPIs) involving STAT3 proteins found that derivatives related to this compound showed promising inhibitory activity against these interactions. The study highlighted the importance of structural modifications in enhancing biological activity .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of this compound compared to similar compounds:

| Compound Name | Activity Type | IC50 Value (nM) |

|---|---|---|

| This compound | Anticancer | 642.1 |

| 5-Nitrobenzimidazole | Anticancer | 350.0 |

| Benzothiadiazole Derivative | STAT3 Inhibition | 15.8 |

| FGFR Inhibitor Derived from Indazole | Enzyme Inhibition | 15.0 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine, and how can reaction conditions be optimized?

- Methodology :

- Condensation reactions involving nitro-substituted benzimidazole precursors and methylating agents (e.g., dimethyl sulfate) under controlled pH (basic conditions) and reflux. Cyclization steps may require catalysts like acetic acid or HCl .

- Optimization via Design of Experiments (DoE) to evaluate temperature, solvent polarity (e.g., DMF vs. ethanol), and stoichiometric ratios. Monitor intermediates using TLC or HPLC .

- Key Considerations :

- Nitro group stability under high temperatures; avoid prolonged heating to prevent decomposition.

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography be employed to confirm the structure of this compound?

- Methodology :

- NMR : Assign peaks for aromatic protons (δ 7.5–8.5 ppm for nitro-substituted benzimidazole) and methyl groups (δ 2.5–3.5 ppm). Use 2D experiments (COSY, HSQC) to resolve overlapping signals .

- IR : Identify nitro (N-O stretch at ~1520–1350 cm⁻¹) and amine (N-H stretch at ~3300 cm⁻¹) functional groups .

- X-ray crystallography : Use SHELXT for structure solution and SHELXL for refinement. Address disorder in nitro/methyl groups with restraints .

Q. What are common impurities in the synthesis of this compound, and how are they characterized?

- Methodology :

- Byproducts may include unreacted precursors (e.g., 5-nitro-1H-benzodiazol-2-amine) or positional isomers. Use HPLC-MS for impurity profiling .

- Compare retention times and mass spectra with reference standards. Quantify via calibration curves .

Advanced Research Questions

Q. How does the nitro group at the 5-position influence the compound’s electronic structure and reactivity?

- Methodology :

- Perform DFT calculations (Gaussian 09/16) to map electron density distribution and predict sites for electrophilic/nucleophilic attack .

- Compare experimental UV-Vis spectra (λmax shifts) with computational results to validate resonance effects .

- Data Contradictions :

- Computational models may underestimate steric effects from methyl groups; validate with X-ray-derived bond angles .

Q. What challenges arise in refining the crystal structure of this compound, particularly with twinned data or disorder?

- Methodology :

- Use SHELXL’s TWIN/BASF commands for twinned data. Apply anisotropic displacement parameters for nitro and methyl groups .

- For disorder, split atoms into multiple positions and refine occupancy factors. Validate with R1 convergence (<5%) .

- Case Study :

- A similar nitro-triazole structure required 3-way twinning refinement, achieving R1 = 3.2% after iterative cycles .

Q. How can computational predictions (e.g., detonation performance, thermal stability) be reconciled with experimental data?

- Methodology :

- Calculate detonation velocity (EXPLO5 software) using crystallographic density and heat of formation (Gaussian-derived). Compare with experimental DSC/TGA data for decomposition onset .

- Address discrepancies by re-evaluating crystal packing effects on density or adjusting computational basis sets .

Q. What strategies are effective for evaluating the compound’s stability under mechanical or thermal stress?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.